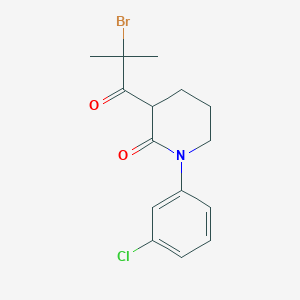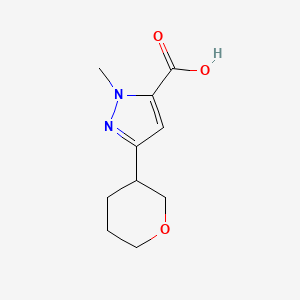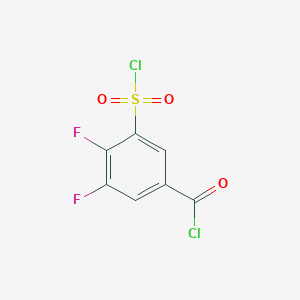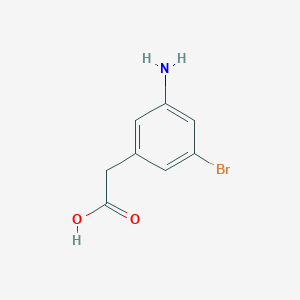
2-(3-Amino-5-bromophenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Amino-5-bromophenyl)acetic acid is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an amino group at the 3-position and a bromine atom at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-5-bromophenyl)acetic acid can be achieved through several methods. One common approach involves the bromination of 3-aminoacetophenone followed by a series of reactions to introduce the acetic acid moiety. The general steps are as follows:
Bromination: 3-Aminoacetophenone is treated with bromine in the presence of a suitable catalyst to introduce the bromine atom at the 5-position.
Oxidation: The resulting 3-amino-5-bromoacetophenone is then oxidized to form the corresponding carboxylic acid.
Hydrolysis: The final step involves hydrolysis to yield this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale bromination and oxidation reactions, utilizing continuous flow reactors to ensure efficient and consistent product formation. The use of catalysts and optimized reaction conditions helps to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
2-(3-Amino-5-bromophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form the corresponding phenylacetic acid derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Phenylacetic acid derivatives.
Substitution: Various substituted phenylacetic acids depending on the nucleophile used.
科学的研究の応用
2-(3-Amino-5-bromophenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3-Amino-5-bromophenyl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation.
類似化合物との比較
Similar Compounds
2-(3-Amino-4-bromophenyl)acetic acid: Similar structure but with the bromine atom at the 4-position.
2-(3-Amino-5-chlorophenyl)acetic acid: Similar structure but with a chlorine atom instead of bromine.
2-(3-Amino-5-fluorophenyl)acetic acid: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
2-(3-Amino-5-bromophenyl)acetic acid is unique due to the specific positioning of the amino and bromine groups, which can influence its reactivity and biological activity
特性
分子式 |
C8H8BrNO2 |
|---|---|
分子量 |
230.06 g/mol |
IUPAC名 |
2-(3-amino-5-bromophenyl)acetic acid |
InChI |
InChI=1S/C8H8BrNO2/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4H,3,10H2,(H,11,12) |
InChIキー |
RTGCHSXALXKWRB-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1N)Br)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



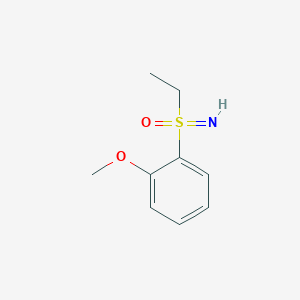
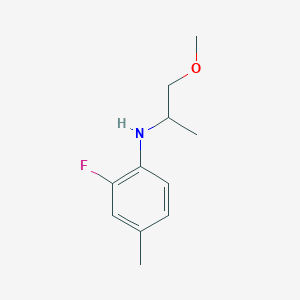
![3-[(tert-Butyldimethylsilyl)oxy]-3-(oxan-4-yl)butanal](/img/structure/B13246782.png)
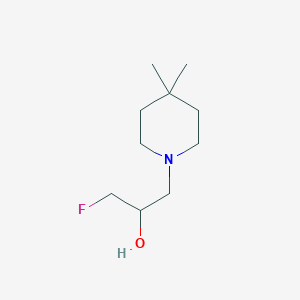
![2-[2-(4-Hydroxyphenyl)cyclopropyl]acetic acid](/img/structure/B13246796.png)
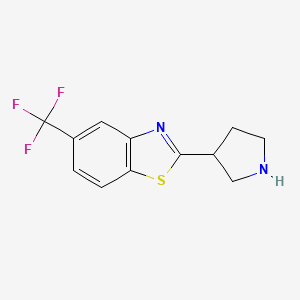
amine](/img/structure/B13246799.png)
